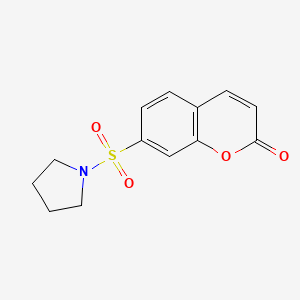![molecular formula C14H10ClNO4 B5993745 3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5993745.png)
3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid, featuring a chlorobenzoyl group and an amino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2-hydroxybenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(2-chlorobenzoyl)amino]-2-ketobenzoic acid or 3-[(2-chlorobenzoyl)amino]-2-carboxybenzoic acid.
Reduction: Formation of 3-[(2-benzyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of 3-[(2-substituted benzoyl)amino]-2-hydroxybenzoic acid derivatives.
科学研究应用
3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-amino-2-hydroxybenzoic acid: Lacks the chlorobenzoyl group, making it less hydrophobic.
2-chlorobenzoyl chloride: Used as a reagent in the synthesis of 3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid.
3-[(2-bromobenzoyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both a chlorobenzoyl group and an amino group on the benzoic acid scaffold. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various research applications.
属性
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-10-6-2-1-4-8(10)13(18)16-11-7-3-5-9(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFGSWEMTWMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5993662.png)
![3-{4-[4-(3-methylbutanoyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5993673.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5993678.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5993680.png)
![4-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOIC ACID](/img/structure/B5993683.png)

![2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine](/img/structure/B5993688.png)
![2-{1-cyclopentyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993696.png)
![2-{1-cyclohexyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993700.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}succinamide](/img/structure/B5993714.png)
![3,4-dihydro-2H-chromen-3-yl[(5-ethyl-2-furyl)methyl]amine](/img/structure/B5993715.png)
![4-(4-isobutoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5993724.png)
![4-[4-(2-PHENYLACETAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID](/img/structure/B5993735.png)
![(2,4-dimethoxyphenyl)[1-(4-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B5993742.png)
